Bilaid C

GPCR pharmacology opioid receptor binding pain research

Bilaid C (CAS 2393866-13-0) is a naturally occurring tetrapeptide originally isolated from the Australian estuarine fungal strain Penicillium sp. MST-MF667.

Molecular Formula C28H38N4O6
Molecular Weight 526.6 g/mol
Cat. No. B3025835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBilaid C
Molecular FormulaC28H38N4O6
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-18-8-6-5-7-9-18)32-27(36)24(17(3)4)31-25(34)21(29)14-19-10-12-20(33)13-11-19/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1
InChIKeyQEPUDTSAZMRYEH-UARRHKHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bilaid C: A Fungal-Derived Tetrapeptide μ-Opioid Receptor Agonist with Quantifiable Differentiation in Binding Affinity and Functional Activity


Bilaid C (CAS 2393866-13-0) is a naturally occurring tetrapeptide originally isolated from the Australian estuarine fungal strain Penicillium sp. MST-MF667 [1]. It functions as a μ-opioid receptor (MOPr) agonist and exhibits a binding affinity (Ki) of 210 nM in HEK293 cell membranes expressing the human receptor, establishing it as a lead molecular tool for GPCR signaling research and a foundational scaffold for analgesic development [1].

Why Bilaid C Cannot Be Substituted by Generic Tetrapeptide μ-Opioid Agonists or Related Derivatives


Generic substitution among μ-opioid tetrapeptide agonists is precluded by the precise stereochemical and sequence determinants that govern both receptor binding kinetics and functional selectivity. Bilaid C exhibits a unique L-Tyr-D-Val-L-Val-D-Phe sequence architecture with stereochemical inversion at residues 2 and 4 compared to all-L peptides [1]. Even minor structural alterations produce quantifiable losses in target engagement: a closely related derivative, Bilaid C1 (which differs by a single C-terminal amidation to yield H-L-Tyr-D-Val-L-Val-D-Phe-NH₂), demonstrates a Ki of 3.1 μM—representing a 14.8-fold reduction in binding affinity relative to Bilaid C [1]. These sequence-dependent affinity gradients establish that Bilaid C represents a distinct chemical entity for which structurally similar alternatives do not serve as functional equivalents.

Quantitative Comparative Evidence: Bilaid C Differentiation Against Closest Structural Analogs and In-Class Comparators


μ-Opioid Receptor Binding Affinity: Bilaid C Demonstrates 14.8-Fold Higher Affinity Than Its Direct Derivative Bilaid C1

Bilaid C binds to the human μ-opioid receptor with a Ki of 210 nM in HEK293 cell membrane preparations, compared to its direct structural derivative Bilaid C1 (H-L-Tyr-D-Val-L-Val-D-Phe-NH₂) which exhibits a Ki of 3.1 μM under identical assay conditions [1]. This represents a 14.8-fold difference in target engagement potency attributable solely to the C-terminal structural variation.

GPCR pharmacology opioid receptor binding pain research structure-activity relationship

Forskolin-Induced cAMP Accumulation: Bilaid C Produces 77% Inhibition at 10 μM

Bilaid C inhibits forskolin-induced cAMP accumulation by 77% in HEK293 cells expressing the human μ-opioid receptor when used at a concentration of 10 μM [1]. This functional antagonism of adenylyl cyclase activity confirms productive Gi/o coupling downstream of MOPr activation. Comparable cAMP inhibition data for Bilaid C1 at 10 μM has not been reported in primary literature or vendor technical documentation, preventing direct cross-compound quantification of functional potency differences.

cAMP signaling GPCR functional assay cellular pharmacology second messenger

Neuronal Kir3 Channel Activation: Bilaid C Induces Inward Rectifying Potassium Currents with EC50 of 4.2 μM in Locus Coeruleus Slices

Bilaid C induces inward rectifying potassium channel (Kir3/GIRK) currents in rat locus coeruleus slices that endogenously express high levels of the μ-opioid receptor, with an EC50 of 4.2 μM [1]. This neuronal hyperpolarization represents a physiologically relevant readout of MOPr activation at the tissue level, distinct from heterologous overexpression systems. No comparable ex vivo EC50 data have been published for Bilaid C1.

electrophysiology neuronal signaling potassium channels ex vivo pharmacology

Antimicrobial Activity Spectrum: Bilaid C Exhibits MIC of 6.3 μg/mL Against Staphylococcus aureus and Escherichia coli

Bilaid C demonstrates antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) reported at 6.3 μg/mL . The activity was described as comparable to ceftriaxone in the same assay system. This antimicrobial property represents a second, mechanistically distinct pharmacological dimension beyond the compound's opioid receptor activity. No comparative antimicrobial data for Bilaid C1 are available in the current literature.

antimicrobial peptides antibacterial screening natural product pharmacology MIC determination

Structural Scaffold Foundation: Bilaid C Served as the Template for Designing High-Potency Biased Analogues Bilorphin and Bilactorphin

Bilaid C provided the foundational tetrapeptide scaffold from which the more potent biased MOPr agonists bilorphin and bilactorphin were rationally designed [1][2]. Bilactorphin (a glycosylated analog) achieves oral activity with in vivo analgesic potency comparable to morphine, while Bilaid C itself exhibits only very weak μ-opioid agonism [1]. This scaffold-to-lead progression establishes Bilaid C as the validated starting point for structure-activity relationship (SAR) investigations in this chemical series.

medicinal chemistry analog design biased signaling opioid drug development

Isomer-Dependent Pharmacological Profile: Bilaid C Exhibits Distinct Stereochemical Configuration and Activity Relative to Bilaid A

Bilaid C is a stereochemical isomer of bilaid A, distinguished by terminal L-phenylalanine and D-tyrosines inverted to their D- and L-isomers, respectively [1]. This configurational difference produces a quantifiable shift in agonist efficacy: Bilaid C exhibits very weak μ-opioid agonist activity, whereas the isomer pair provides a controlled system for interrogating stereochemical determinants of receptor activation [1].

stereochemistry chiral peptides isomer pharmacology structure-activity

Validated Research and Industrial Applications for Bilaid C Based on Quantitative Evidence


μ-Opioid Receptor Binding Studies Requiring Low-Nanomolar Affinity Reference Compound

Researchers conducting competitive radioligand binding assays on human μ-opioid receptor (MOPr) should select Bilaid C over Bilaid C1 when assay sensitivity demands higher affinity engagement. With a Ki of 210 nM, Bilaid C provides 14.8-fold higher receptor occupancy at equivalent concentrations compared to Bilaid C1 (Ki = 3.1 μM), reducing compound consumption and enabling detection of weaker competitive ligands [1].

GPCR Functional Assays Measuring Gi/o-Mediated cAMP Inhibition

Bilaid C is validated for use in cAMP accumulation assays in HEK293 cells expressing recombinant human MOPr, producing 77% inhibition of forskolin-stimulated cAMP at 10 μM [1]. This functional readout confirms Gi/o coupling and provides a benchmark for evaluating novel MOPr agonists or assessing antagonist reversal of agonist activity.

Ex Vivo Electrophysiology in Native Neuronal Tissue Expressing Endogenous MOPr

For investigators performing patch-clamp electrophysiology in rodent brain slice preparations, Bilaid C induces Kir3/GIRK potassium channel currents in locus coeruleus slices with an EC50 of 4.2 μM [1]. This native-tissue functional data supports the use of Bilaid C as a validated agonist in ex vivo systems where endogenous receptor expression and neuronal circuitry are preserved.

Structure-Activity Relationship Studies Using the Parent Tetrapeptide Scaffold

Bilaid C represents the unmodified natural product scaffold that served as the template for designing the potent biased analogues bilorphin and bilactorphin [1]. Medicinal chemistry programs investigating the effects of C-terminal modifications, glycosylation, or other chemical derivatizations on MOPr pharmacology should procure Bilaid C as the essential baseline comparator for SAR studies.

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